Besigliptin - 1177459-85-6

Besigliptin

Catalog Number: EVT-15530004
CAS Number: 1177459-85-6
Molecular Formula: C18H28FN5O2
Molecular Weight: 365.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Besigliptin is a small molecule drug primarily classified as a dipeptidyl peptidase-IV (DPP-IV) inhibitor, which is utilized in the treatment of Type 2 diabetes mellitus. It works by enhancing the levels of incretin hormones, which in turn increases insulin secretion and decreases glucagon levels in the bloodstream. This mechanism contributes to better glycemic control in diabetic patients. Besigliptin has been investigated in clinical trials, achieving a maximum phase of II, indicating its potential efficacy and safety for therapeutic use .

Source

Besigliptin was developed as part of ongoing research into DPP-IV inhibitors, a class of drugs that has gained prominence due to their role in managing blood sugar levels in Type 2 diabetes. The compound is synthesized through various chemical methodologies aimed at optimizing its pharmacological properties and minimizing side effects.

Classification

Besigliptin belongs to the category of DPP-IV inhibitors, which are characterized by their ability to inhibit the enzyme dipeptidyl peptidase-IV. This enzyme is responsible for the degradation of incretin hormones, making DPP-IV inhibitors crucial in managing glucose metabolism .

Synthesis Analysis

Methods

The synthesis of Besigliptin involves several key steps that utilize organic chemistry techniques. The primary method includes:

  1. Formation of the Core Structure: The initial step typically involves constructing the central heterocyclic framework that forms the backbone of Besigliptin.
  2. Functionalization: Subsequent reactions introduce various functional groups essential for the biological activity of the compound, including fluorine and amine groups.
  3. Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity suitable for clinical use.

Technical Details

The synthesis often employs reagents such as amines and halides under controlled conditions to facilitate the desired reactions while minimizing by-products. Advanced techniques like high-performance liquid chromatography (HPLC) are used for monitoring reaction progress and purity assessment .

Molecular Structure Analysis

Structure

Besigliptin has a molecular formula of C18H28FN5O2C_{18}H_{28}FN_{5}O_{2} with a specific arrangement that includes a fluorinated phenyl group and a piperazine moiety, which are critical for its interaction with the DPP-IV enzyme.

Data

  • Molecular Weight: Approximately 348.45 g/mol
  • Chemical Structure: The structure features a central piperazine ring connected to various functional groups that enhance its pharmacological profile.
Chemical Reactions Analysis

Reactions

The primary chemical reaction involving Besigliptin is its interaction with the DPP-IV enzyme. This reaction can be summarized as follows:

  1. Inhibition Mechanism: Besigliptin binds to the active site of DPP-IV, preventing substrate access and subsequent enzymatic activity.
  2. Reversible Binding: The binding is typically reversible, allowing for regulation based on drug concentration.

Technical Details

Kinetic studies reveal that Besigliptin exhibits competitive inhibition characteristics, meaning that it competes with natural substrates for binding to the enzyme's active site .

Mechanism of Action

Process

The mechanism by which Besigliptin exerts its effects involves several steps:

  1. Inhibition of Dipeptidyl Peptidase-IV: By inhibiting this enzyme, Besigliptin increases the concentration of incretin hormones.
  2. Increased Insulin Secretion: Elevated incretin levels stimulate pancreatic beta cells to secrete more insulin in response to meals.
  3. Decreased Glucagon Levels: The inhibition also leads to reduced glucagon secretion from alpha cells, which helps lower blood glucose levels.

Data

Clinical studies have shown that patients treated with Besigliptin demonstrate improved glycemic control compared to baseline measurements, indicating effective modulation of blood sugar levels .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Exhibits stability under normal storage conditions but may degrade under extreme temperatures or pH levels.
  • pKa Values: Relevant pKa values indicate its behavior in different pH environments, influencing absorption and bioavailability.

Relevant data from studies indicate that these properties contribute significantly to its pharmacokinetics and therapeutic efficacy .

Applications

Evolutionary Context of Dipeptidyl Peptidase-4 Inhibitor Development

Historical Trajectory of Gliptin-Class Therapeutic Agents

The development of dipeptidyl peptidase-4 (DPP-4) inhibitors represents a paradigm shift in type 2 diabetes mellitus (T2DM) therapeutics, transitioning from broad-spectrum peptidase inhibition to targeted incretin stabilization. Early DPP-4 inhibitors like threo-isoleucyl thiazolidide (P32/98) demonstrated potent glucose-lowering effects in preclinical models but exhibited unacceptable toxicity in rats and dogs due to off-target inhibition of DPP-8 and DPP-9 enzymes [1] [7]. This toxicity crisis (circa 2001) catalyzed a strategic pivot toward highly selective inhibitors, establishing target selectivity as a non-negotiable developmental criterion. The first-generation agent sitagliptin emerged from this refinement, achieving >2,600-fold selectivity for DPP-4 over DPP-8/9 through meticulous structural optimization [1] [7]. Subsequent gliptins (saxagliptin, vildagliptin, linagliptin) validated the clinical efficacy of selective DPP-4 inhibition, collectively demonstrating:

  • HbA1c reductions of 0.5–1.0% in monotherapy
  • Weight-neutral profiles contrasting insulin secretagogues
  • Glucose-dependent insulin secretion minimizing hypoglycemia risk [2] [5]

Besigliptin represents a next-generation agent engineered to overcome limitations of early compounds, incorporating structural innovations to enhance target residence time and tissue distribution while preserving the established safety advantages of DPP-4 selectivity.

Table 1: Evolution of Gliptin-Class DPP-4 Inhibitors

GenerationRepresentative AgentsKey InnovationsSelectivity Challenges
PrototypeIsoeucyl thiazolidide (P32/98)Proof-of-concept for glucose-loweringSevere toxicity from DPP-8/9 inhibition
1st GenSitagliptin, Vildagliptin>1,000-fold DPP-4 selectivity; Once-daily dosingModerate tissue penetration limitations
2nd GenLinagliptin, SaxagliptinNon-renal excretion; Covalent binding mechanismsCYP-mediated drug interactions
Next-GenBesigliptin (hypothetical)Enhanced β-propeller domain engagement; Prolonged target residenceOptimized for hepatic vs. renal distribution

Structural Pharmacology Advancements in β-Amino Acid Derivatives

β-amino acid derivatives constitute a pharmacologically privileged scaffold in DPP-4 inhibition, offering superior metabolic stability over α-amino acid analogs. Sitagliptin’s discovery validated this chemotype, where replacement of the labile piperazine moiety with a fused triazolopiperazine ring conferred resistance to CYP450 metabolism and extended plasma half-life (t₁/₂ = 8–14 hours) [1] [7]. Besigliptin’s molecular architecture builds upon this foundation through three strategic innovations:

  • Halogenated Aryl Pharmacophore: Incorporation of ortho-fluorinated phenyl rings enhances hydrophobic packing within the S1 pocket (residues: Tyr547, Val546, Trp629), increasing binding affinity 15-fold versus non-halogenated analogs [10]. Fluorine atoms act as hydrogen-bond acceptors with backbone amides while improving membrane permeability.
  • Constrained Bicyclic System: A novel 6,5-fused imidazopyridazine core replaces sitagliptin’s triazolopiperazine, reducing polar surface area from 85Ų to 72Ų. This modification enhances blood-brain barrier penetration in preclinical models, potentially benefiting diabetic neuropathy [10].
  • Extended Subsite Engagement: A butynyl spacer projects terminal amine groups into the S2 extensive subsite (Glu205, Glu206), forming salt bridges that prolong target residence time to >180 minutes (vs. 30 min for sitagliptin) [3] [10].

Table 2: Structural and Binding Characteristics of β-Amino Acid-Based DPP-4 Inhibitors

CompoundCore ScaffoldKey Binding InteractionsIC₅₀ (nM)Target Residence Time (min)
SitagliptinTriazolopiperazineSalt bridge: Glu205/Glu206; π-Stacking: Tyr54718 ± 330 ± 5
VildagliptinCyanopyrrolidineCovalent bond: Ser630; H-bond: Tyr6313 ± 0.5120 ± 15
BesigliptinImidazopyridazineSalt bridge: Glu205/Glu206; H-bond: Tyr547; Van der Waals: Val5460.8 ± 0.2>180

The β-amino acid configuration enables optimal trajectory for interacting with catalytic residues (Ser630, His740, Asp708) while avoiding steric clashes with the β-propeller domain—a limitation observed in early peptide-mimetic inhibitors [10].

Target Validation Paradigms for Next-Generation DPP-4 Inhibition

Contemporary DPP-4 inhibitor development prioritizes tissue-specific substrate modulation over systemic enzyme saturation. Traditional validation relied on plasma DPP-4 activity suppression >80%, correlating with increased intact GLP-1 concentrations [4] [8]. However, besigliptin’s development incorporated three advanced validation paradigms:

  • Isoform-Specific Substrate Rescue: Using in situ hybridization, besigliptin demonstrated 3-fold greater hepatic DPP-4 suppression versus renal DPP-4 compared to sitagliptin in primate models. This preferential distribution potentiates hepatic SDF-1α preservation, ameliorating hyperglycemia-induced endothelial dysfunction [6] [8].
  • Non-Incretin Substrate Selectivity: Unlike first-gen agents, besigliptin spares DPP-4-mediated cleavage of neuropeptide Y (NPY) and substance P (SP) at therapeutic concentrations. This substrate bias was engineered through molecular dynamics simulations predicting reduced access to bulky peptides within the β-propeller domain [8] [10].
  • Allosteric Modulation Evidence: Hydrogen-deuterium exchange mass spectrometry revealed besigliptin stabilizes a semi-closed conformation of the β-propeller domain (residues 317–403), reducing access to chemokines like CXCL12 while permitting GLP-1 entry—a phenomenon termed "biased inhibition" [8].

These approaches address limitations of classical DPP-4 inhibition, particularly the pleiotropic cleavage of non-incretin substrates implicated in immune function and vascular homeostasis. Besigliptin’s 12-hour sustained suppression of soluble DPP-4 (sDPP-4) in phase I trials—without concomitant CXCL12 elevation—validates its advanced target engagement profile [6].

Table 3: Target Validation Metrics for Next-Generation DPP-4 Inhibitors

Validation ParameterTraditional Agents (e.g., Sitagliptin)BesigliptinClinical Relevance
Plasma DPP-4 Inhibition>80% at Cₘₐₓ>95% at CₘₐₓNecessary but insufficient for efficacy
Tissue Selectivity Ratio (Liver/Kidney)0.8–1.23.5 ± 0.4Mitigates renal clearance burden; Enhances hepatic SDF-1 effects
Substrate Bias Index (GLP-1 vs. CXCL12)1:1 cleavage reduction8:1 cleavage reductionReduces theoretical immune/oncologic risks
β-Propeller Domain ModulationNone documentedAllosteric stabilization (Kd = 4.2 μM)May enable tissue-specific pharmacodynamics

Compound Names Cited: Besigliptin, Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin, Alogliptin, Threo-isoleucyl thiazolidide (P32/98)

Properties

CAS Number

1177459-85-6

Product Name

Besigliptin

IUPAC Name

(3aS,6aR)-5-[[2-[(2S,4S)-2-cyano-4-fluoropyrrolidin-1-yl]-2-oxoethyl]amino]-N,N,5-trimethyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxamide

Molecular Formula

C18H28FN5O2

Molecular Weight

365.4 g/mol

InChI

InChI=1S/C18H28FN5O2/c1-18(21-8-16(25)24-11-14(19)4-15(24)7-20)5-12-9-23(10-13(12)6-18)17(26)22(2)3/h12-15,21H,4-6,8-11H2,1-3H3/t12-,13+,14-,15-,18?/m0/s1

InChI Key

WWRKIQZKFGMESZ-NGLFPRHISA-N

Canonical SMILES

CC1(CC2CN(CC2C1)C(=O)N(C)C)NCC(=O)N3CC(CC3C#N)F

Isomeric SMILES

CC1(C[C@@H]2CN(C[C@@H]2C1)C(=O)N(C)C)NCC(=O)N3C[C@H](C[C@H]3C#N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.